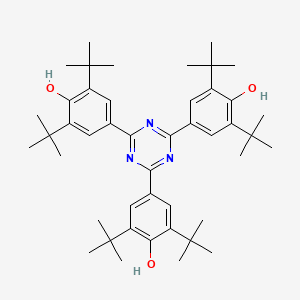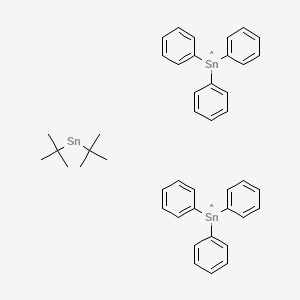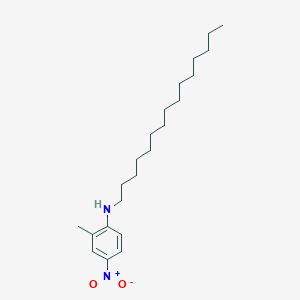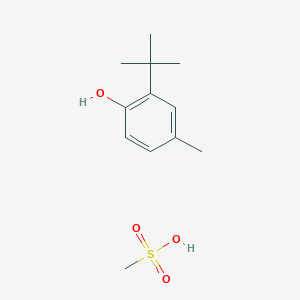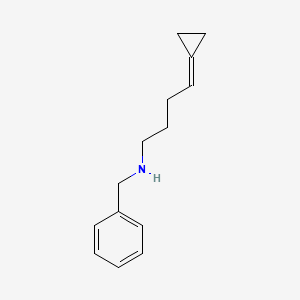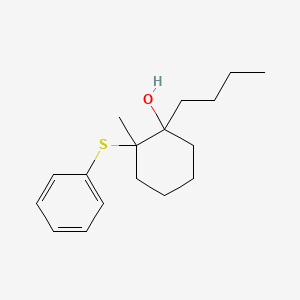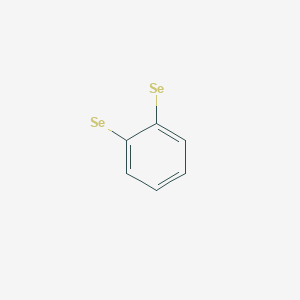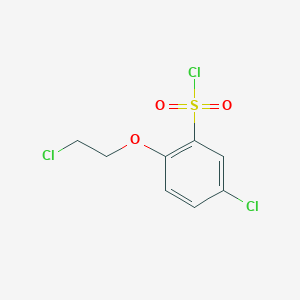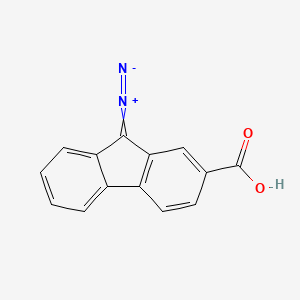
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate is a unique organic compound that has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity This compound is characterized by the presence of a diazonium group attached to a fluorenylidene moiety, along with a hydroxy group and a methanolate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate typically involves the diazotization of 9-fluorenylamine followed by the introduction of the hydroxy and methanolate groups. The process begins with the preparation of 9-fluorenylamine, which is then treated with nitrous acid to form the diazonium salt. This intermediate is subsequently reacted with appropriate reagents to introduce the hydroxy and methanolate groups, resulting in the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group to an amine or other functional groups.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, cyanides, and thiols, under conditions that promote the displacement of the diazonium group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines. Substitution reactions can result in a wide range of substituted fluorenylidene compounds.
Scientific Research Applications
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of anticancer and antimicrobial agents.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of (9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate involves its interaction with various molecular targets and pathways. The diazonium group can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to therapeutic effects. The hydroxy and methanolate groups may also contribute to the compound’s overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylidene: A related compound with a similar fluorenylidene moiety but lacking the diazonium and hydroxy groups.
Fluorenone: Another related compound with a ketone functional group instead of the diazonium and hydroxy groups.
Fluorenylamines: Compounds with an amine group attached to the fluorenylidene moiety.
Uniqueness
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate is unique due to the presence of the diazonium group, which imparts distinctive reactivity and potential applications. The combination of the diazonium, hydroxy, and methanolate groups makes this compound versatile and valuable for various scientific and industrial applications.
Properties
CAS No. |
111858-43-6 |
|---|---|
Molecular Formula |
C14H8N2O2 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
9-diazofluorene-2-carboxylic acid |
InChI |
InChI=1S/C14H8N2O2/c15-16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)13/h1-7H,(H,17,18) |
InChI Key |
SWALBAZCSVMOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


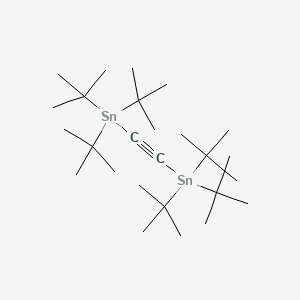
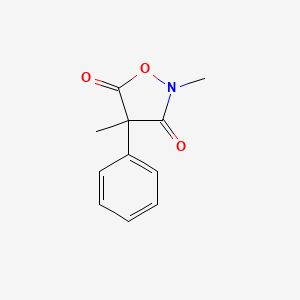
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
